![molecular formula C9H8N2OS2 B1420271 4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide CAS No. 1097815-09-2](/img/structure/B1420271.png)
4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide
Overview
Description
4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C9H8N2OS2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets, including enzymes, receptors, and other proteins.
Mode of Action
For instance, they can form hydrogen bonds with their targets, which can lead to changes in the target’s function . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
For example, they can activate or inhibit enzymes, stimulate or block receptors, and even reset physiological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
The action of 4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its bioavailability and efficacy . Additionally, the stability of the compound can be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known to participate in nucleophilic and electrophilic substitution reactions, which are crucial in biochemical processes . It has been observed to interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, the compound’s structure allows it to form hydrogen bonds with various proteins, influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA and interacts with topoisomerase II, causing DNA double-strand breaks and cell cycle arrest . The compound also inhibits certain enzymes, such as those involved in the synthesis of nucleotides, thereby affecting DNA replication and repair. Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions but can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At high doses, it can cause toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes and accumulation in tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes are mediated by enzymes such as cytochrome P450, which facilitate the conversion of the compound into more water-soluble forms for excretion . The compound’s metabolism can affect metabolic flux and the levels of key metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be found in the cytoplasm, where it affects various signaling pathways and metabolic processes . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles and compartments within the cell .
Biological Activity
4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole ring fused with a thiophene moiety, which contributes to its biological properties. The presence of the methyl group at position 4 enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 2.57 ± 0.16 | |
HepG2 (Liver Cancer) | 7.26 ± 0.44 | |
Huh7 (Liver Cancer) | Negligible | |
A549 (Lung Adenocarcinoma) | Not specified |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Cell Proliferation : The compound has been shown to arrest the cell cycle and induce apoptosis in cancer cells.
- VEGFR-2 Inhibition : It inhibits the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical player in tumor angiogenesis, with an IC50 value of approximately 0.15 µM compared to Sorafenib's IC50 of 0.059 µM .
- Interaction with Microtubules : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, which is essential for mitotic spindle formation during cell division .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. The following table presents findings from antimicrobial studies:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 1.95–15.62 | |
Escherichia coli | Not specified |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their structural components:
- Thiazole Ring : Essential for cytotoxic and antimicrobial activity.
- Substituents : Methyl groups and other electron-donating groups at specific positions enhance activity.
For instance, modifications on the thiophene ring or the introduction of additional functional groups can lead to improved potency against cancer cell lines or pathogens .
Case Studies
- Study on Anticancer Activity : A recent study synthesized various thiazole derivatives, including this compound, and evaluated their cytotoxicity against MCF-7 and HepG2 cells. The results indicated that this compound was among the most potent, with significant inhibition observed at low concentrations .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing that compounds similar to 4-Methyl-2-(thiophen-2-yl)thiazole exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
The compound exhibits significant anticancer properties, particularly against various cancer cell lines. Recent studies have shown that thiazole derivatives, including 4-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide, can inhibit cell proliferation and induce apoptosis in cancer cells.
- Case Study: MTT Assay Results
- Researchers synthesized a series of thiazole derivatives and evaluated their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds with thiophene and thiazole moieties demonstrated promising IC50 values ranging from 10 µM to 30 µM, highlighting their potential as anticancer agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 15 |
This compound | A549 | 20 |
2. Antibacterial Properties
Thiazole compounds have been studied for their antibacterial effects against various pathogens. The incorporation of thiophene into the thiazole structure has been shown to enhance antibacterial activity.
- Case Study: Antibacterial Screening
Compound | Bacteria | MIC (µg/mL) |
---|---|---|
This compound | S. aureus | 50 |
This compound | E. coli | 75 |
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Thiazoles are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
- Case Study: Inhibition of Inflammatory Markers
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications to the thiophene and thiazole rings can significantly impact biological activity.
Key Findings:
- Substituent Effects : The presence of electron-withdrawing groups on the thiophene ring enhances anticancer activity.
- Linker Variations : Altering the amide bond length or introducing different functional groups can improve selectivity towards cancer cell lines while reducing toxicity to normal cells .
Properties
IUPAC Name |
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-5-7(8(10)12)14-9(11-5)6-3-2-4-13-6/h2-4H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRTXPDOOMVJBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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